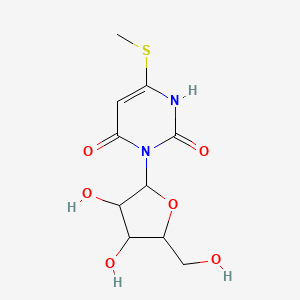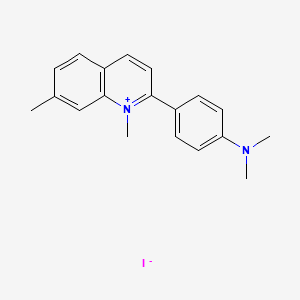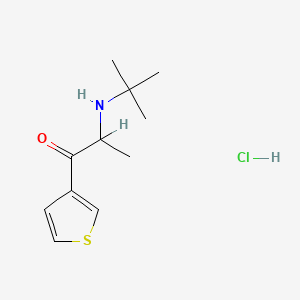
2-Ethyldodecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyldodecanal is an organic compound with the molecular formula C14H28O. It is an aldehyde with a long carbon chain, making it a member of the aliphatic aldehydes. This compound is known for its distinctive odor and is often used in the fragrance industry. Its structure consists of a twelve-carbon chain with an ethyl group attached to the second carbon and an aldehyde functional group at the terminal carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethyldodecanal can be synthesized through various methods. One common approach involves the hydroformylation of 1-dodecene, where the olefin undergoes a reaction with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the aldehyde. The reaction conditions typically include high pressure and temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound is often produced through the oxo process, which involves the hydroformylation of alkenes. This method is favored due to its efficiency and the high yield of the desired aldehyde. The process involves the use of a cobalt or rhodium catalyst and operates under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyldodecanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-ethyldodecanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol, 2-ethyldodecanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones to form β-hydroxy aldehydes or ketones, which can further undergo dehydration to form α,β-unsaturated aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Condensation: Base catalysts such as sodium hydroxide or acid catalysts like sulfuric acid.
Major Products Formed:
Oxidation: 2-Ethyldodecanoic acid.
Reduction: 2-Ethyldodecanol.
Condensation: α,β-unsaturated aldehydes or ketones.
Applications De Recherche Scientifique
2-Ethyldodecanal has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including fragrances and flavors.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyldodecanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in its role as an intermediate in organic synthesis. Additionally, its long carbon chain allows it to interact with hydrophobic regions of biological molecules, potentially affecting their function and activity.
Comparaison Avec Des Composés Similaires
2-Ethyldodecanal can be compared with other similar aliphatic aldehydes, such as:
Dodecanal: A twelve-carbon aldehyde without the ethyl substitution.
2-Methyldodecanal: Similar structure but with a methyl group instead of an ethyl group.
2-Ethylhexanal: A shorter chain aldehyde with an ethyl group on the second carbon.
Uniqueness: The presence of the ethyl group in this compound provides it with unique chemical and physical properties compared to its analogs. This substitution can influence its reactivity, boiling point, and solubility, making it distinct in its applications and behavior in chemical reactions.
Propriétés
IUPAC Name |
2-ethyldodecanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-14(4-2)13-15/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDFOFWKYWTFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598969 |
Source


|
| Record name | 2-Ethyldodecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33861-29-9 |
Source


|
| Record name | 2-Ethyldodecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70598969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)





![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)


![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)
